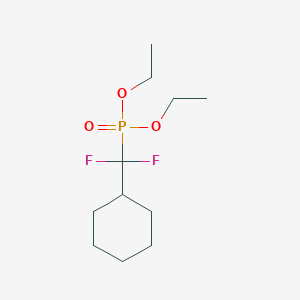
3-Methoxyundeca-2,4-dienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxyundeca-2,4-dienoic acid is an organic compound with the molecular formula C12H20O3 It is a conjugated diene with a methoxy group attached to the third carbon and a carboxylic acid group at the end of the chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyundeca-2,4-dienoic acid can be achieved through various methods. One common approach involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO). This reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening by readdition of the methylthiolate anion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
3-Methoxyundeca-2,4-dienoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The double bonds in the diene system can be reduced to single bonds using hydrogenation reactions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophiles such as halides (e.g., NaI) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-hydroxyundeca-2,4-dienoic acid or 3-oxo-undeca-2,4-dienoic acid.
Reduction: Formation of 3-methoxyundecanoic acid.
Substitution: Formation of 3-halogenated undeca-2,4-dienoic acids.
科学的研究の応用
3-Methoxyundeca-2,4-dienoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and functional materials.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to naturally occurring compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3-Methoxyundeca-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on nuclear receptors such as retinoic acid receptors, influencing gene expression and cellular processes. The methoxy group and the conjugated diene system play crucial roles in its binding affinity and activity .
類似化合物との比較
Similar Compounds
2,4-Undecadienoic acid: Lacks the methoxy group, making it less reactive in certain chemical reactions.
3-Methoxy-2,4-hexadienoic acid: Shorter carbon chain, affecting its physical and chemical properties.
3-Methoxy-2,4-pentadienoic acid: Even shorter chain, with different reactivity and applications.
Uniqueness
3-Methoxyundeca-2,4-dienoic acid is unique due to its longer carbon chain and the presence of both a methoxy group and a conjugated diene system. This combination of features makes it a versatile compound for various chemical transformations and applications .
特性
CAS番号 |
143724-88-3 |
|---|---|
分子式 |
C12H20O3 |
分子量 |
212.28 g/mol |
IUPAC名 |
3-methoxyundeca-2,4-dienoic acid |
InChI |
InChI=1S/C12H20O3/c1-3-4-5-6-7-8-9-11(15-2)10-12(13)14/h8-10H,3-7H2,1-2H3,(H,13,14) |
InChIキー |
UBEILURWEKBGLJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC=CC(=CC(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N''-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine](/img/structure/B12557521.png)


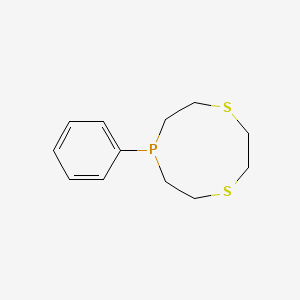
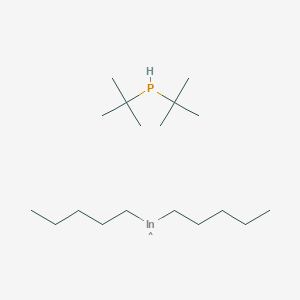
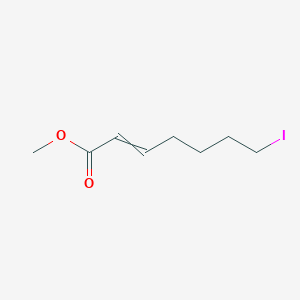
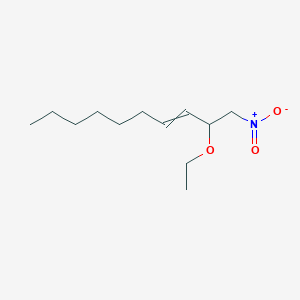
![3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene](/img/structure/B12557552.png)
![2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol](/img/structure/B12557557.png)
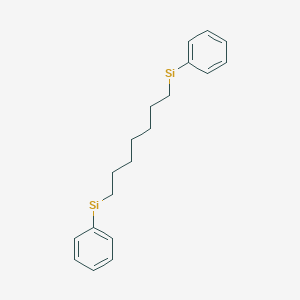
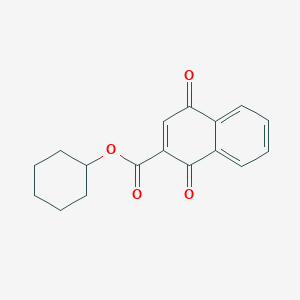
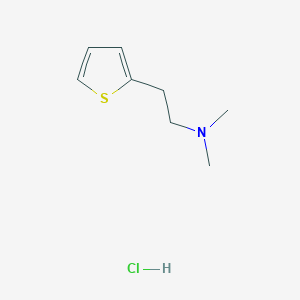
![Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-](/img/structure/B12557578.png)
